molecular formula C13H24O3 B12508711 Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate

Cat. No.: B12508711
M. Wt: 228.33 g/mol
InChI Key: DHEHEJGXTUCSQF-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate (CAS No. 26761-45-5), also known as glycidyl neodecanoate or Cardura E10, is an epoxide-functionalized ester with a molecular formula of C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol . It is a branched aliphatic ester characterized by a neodecanoic acid backbone (2-ethyl-2,5-dimethylhexanoate) and an oxirane (epoxide) group. Key physical properties include a density of 0.974 g/cm³, boiling point of 286.9°C, flash point of 116.1°C, and a vapor pressure of 0.00256 mmHg at 25°C . Its reactivity stems from the epoxide ring, making it valuable in polymer chemistry and specialty coatings .

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate

InChI

InChI=1S/C13H24O3/c1-5-13(4,7-6-10(2)3)12(14)16-9-11-8-15-11/h10-11H,5-9H2,1-4H3

InChI Key

DHEHEJGXTUCSQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)C)C(=O)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is synthesized by the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or under specific reaction conditions .

Comparison with Similar Compounds

Oxiran-2-ylmethyl 2,2-dimethyloctanoate (CAS 52636-92-7)

  • Molecular Formula : C₁₃H₂₄O₃ (identical to the main compound).
  • Molecular Weight : 228.33 g/mol .
  • Structure: Features a longer octanoate chain (2,2-dimethyloctanoate) instead of the 2-ethyl-2,5-dimethylhexanoate group.
  • Properties : Similar boiling and flash points due to comparable molecular weights, but differences in branching may alter solubility and thermal stability.

Oxiran-2-ylmethyl methacrylate (CAS 106-91-2)

  • Molecular Formula : C₇H₁₀O₃.
  • Molecular Weight : 142.15 g/mol .
  • Structure : Contains a methacrylate group (CH₂=C(CH₃)COO-) linked to the oxirane ring.
  • Properties : Lower molecular weight results in higher volatility (boiling point ~120°C) and reactivity due to the methacrylate’s unsaturated bond.
  • Applications : Primarily used in UV-curable coatings, adhesives, and acrylic resins, leveraging its polymerization capability .

Glycidyl neodecanoate isomers (CAS 26761-45-5 variants)

  • Molecular Formula : C₁₃H₂₄O₃.
  • Structure: Isomeric mixtures with varying branching patterns (e.g., 2-ethyl-2,5-dimethylhexanoate vs. 2,2-dimethyloctanoate) .
  • Properties : Nearly identical physical properties but distinct reactivities in ring-opening reactions due to steric effects from branching .

Comparative Data Table

Property/CAS No. 26761-45-5 (Main Compound) 52636-92-7 (Octanoate variant) 106-91-2 (Methacrylate)
Molecular Formula C₁₃H₂₄O₃ C₁₃H₂₄O₃ C₇H₁₀O₃
Molecular Weight (g/mol) 228.33 228.33 142.15
Density (g/cm³) 0.974 ~0.98 (estimated) 1.07
Boiling Point (°C) 286.9 ~280–290 ~120
Flash Point (°C) 116.1 ~115–120 40
Primary Applications Pharmaceuticals, coatings Plasticizers, stabilizers Polymers, adhesives

Key Research Findings

Reactivity Differences: The main compound’s 2-ethyl-2,5-dimethylhexanoate group provides steric hindrance, slowing epoxide ring-opening reactions compared to the methacrylate variant, which polymerizes rapidly .

Thermal Stability: The neodecanoate variants (CAS 26761-45-5 and 52636-92-7) exhibit superior thermal stability (>280°C) due to branched aliphatic chains, making them suitable for high-temperature coatings .

Toxicity Profile: Glycidyl neodecanoate derivatives show lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to smaller epoxides like glycidyl methacrylate (LD₅₀ ~500 mg/kg) .

Application-Specific Advantages

  • Pharmaceuticals : The main compound’s balanced reactivity and stability make it a candidate for drug delivery systems, whereas methacrylate analogs are avoided due to higher toxicity .
  • Coatings: Neodecanoate esters outperform linear-chain epoxides in UV resistance and adhesion .

Biological Activity

Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is a compound characterized by its epoxide group, which contributes to its biological activity. The compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential applications and unique chemical properties.

  • Chemical Formula : C13H24O3
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1200987-87-02
  • Structure : The presence of an oxirane (epoxide) ring makes this compound reactive, allowing it to participate in various chemical reactions such as nucleophilic attack and ring-opening reactions.

Mechanism of Biological Activity

The biological activity of this compound primarily stems from the reactivity of its epoxide group. This group can interact with nucleophiles such as amino acids in proteins, potentially leading to modifications that affect enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by forming covalent bonds with active sites, thereby altering their function.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways and biological responses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related glycidyl esters have shown the ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell LineIC50 (µg/mL)Reference
B16 (Mouse Melanoma)14.34
HepG2 (Human Liver Carcinoma)16.36
MDA-MB231 (Human Breast Cancer)19.46

Case Studies

  • Myxobacteria Metabolites : A study found that metabolites from myxobacteria exhibited significant antitumor activity against several cancer cell lines. Although not directly related to this compound, the findings suggest a broader potential for compounds with similar functionalities in cancer therapy .
  • Epoxide Reactivity in Drug Development : The reactivity profile of epoxides has been extensively studied for drug development applications, where they serve as intermediates or active pharmaceutical ingredients due to their ability to form stable adducts with biological macromolecules .

Toxicological Profile

The safety profile of this compound is crucial for its application in pharmaceuticals and consumer products. Preliminary assessments suggest that while the compound exhibits biological activity, further studies are required to fully understand its toxicological effects and potential hazards.

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